molecular formula C30H28O6 B4935176 ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate

ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate

Cat. No.: B4935176
M. Wt: 484.5 g/mol
InChI Key: KGERDBCKUQWGRR-BYYHNAKLSA-N
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Description

Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple furan rings and ethoxycarbonyl groups

Preparation Methods

The synthesis of ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl groups, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar compounds include other furan derivatives with ethoxycarbonyl groups. For example:

  • Ethyl 2-furoate
  • Methyl 5-(4-ethoxycarbonyl-2-furyl)-2-methylfuran-3-carboxylate

Ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of multiple furan rings, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(E)-2-(4-ethoxycarbonyl-5-methylfuran-2-yl)-1,2-diphenylethenyl]-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O6/c1-5-33-29(31)23-17-25(35-19(23)3)27(21-13-9-7-10-14-21)28(22-15-11-8-12-16-22)26-18-24(20(4)36-26)30(32)34-6-2/h7-18H,5-6H2,1-4H3/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERDBCKUQWGRR-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C(=C(C2=CC=CC=C2)C3=CC(=C(O3)C)C(=O)OCC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1)/C(=C(\C2=CC=CC=C2)/C3=CC(=C(O3)C)C(=O)OCC)/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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